molecular formula C11H22ClNO3 B2804379 ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride CAS No. 2260937-49-1

ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride

Cat. No.: B2804379
CAS No.: 2260937-49-1
M. Wt: 251.75
InChI Key: UFUCPMWLDCDDPJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride has various scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis, releasing the active piperidine moiety, which can then exert its effects on the target pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.

    4-Hydroxypiperidine: Similar to the compound but lacks the ester group.

    Ethyl 2-piperidone-2-methylpropanoate: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride is unique due to the presence of both the hydroxyl and ester groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.ClH/c1-4-15-9(13)10(2,3)11(14)5-7-12-8-6-11;/h12,14H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUCPMWLDCDDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1(CCNCC1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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